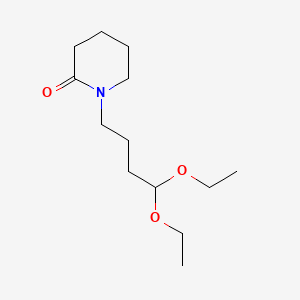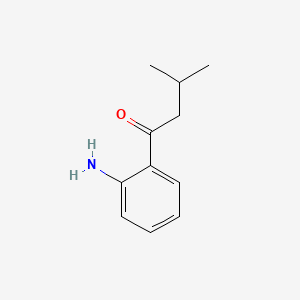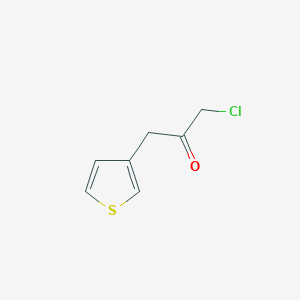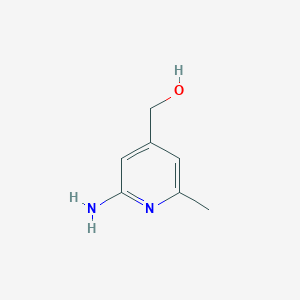
DIBENZYLPHOSPHOROCHLORIDITE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZYLPHOSPHOROCHLORIDITE is an organophosphorus compound with the chemical formula (C_{14}H_{14}ClO_2P). It is a colorless to yellow liquid that is sensitive to moisture and is typically stored under an inert atmosphere. This compound is used as an intermediate in the synthesis of various organic and organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DIBENZYLPHOSPHOROCHLORIDITE can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and side reactions. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_7\text{H}_7\text{OH} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PCl} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of dibenzylchlorophosphite often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
DIBENZYLPHOSPHOROCHLORIDITE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphates, respectively.
Oxidation Reactions: It can be oxidized to form dibenzylphosphoric acid.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphoric acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, oxygen
Hydrolysis Conditions: Aqueous solutions, acidic or basic conditions
Major Products
Phosphoramidates: Formed from reaction with amines
Phosphates: Formed from reaction with alcohols
Dibenzylphosphoric Acid: Formed from oxidation or hydrolysis
Applications De Recherche Scientifique
DIBENZYLPHOSPHOROCHLORIDITE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dibenzylchlorophosphite involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable P-N and P-O bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylphosphite: Similar in structure but lacks the chlorine atom.
Dibenzylphosphoric Acid: The oxidized form of dibenzylchlorophosphite.
Triphenylphosphite: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
DIBENZYLPHOSPHOROCHLORIDITE is unique due to its combination of benzyl groups and a reactive chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including substitution and oxidation, distinguishes it from other organophosphorus compounds.
Propriétés
Numéro CAS |
41662-50-4 |
|---|---|
Formule moléculaire |
C14H14ClO2P |
Poids moléculaire |
280.68 g/mol |
Nom IUPAC |
chloro-bis(phenylmethoxy)phosphane |
InChI |
InChI=1S/C14H14ClO2P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
ZVJYSSDFOMJWSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


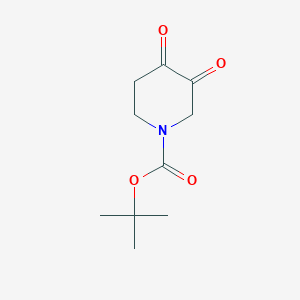
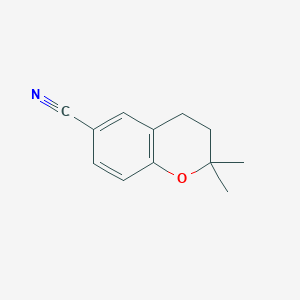
![Sodium imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8753000.png)


